molecular formula C13H7N5O9 B8786820 2',3,4',5-Tetranitrobenzanilide CAS No. 73454-97-4

2',3,4',5-Tetranitrobenzanilide

Cat. No. B8786820
M. Wt: 377.22 g/mol
InChI Key: FXSXEDOTGREJNM-UHFFFAOYSA-N
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Patent
US04761234

Procedure details

2,4-dinitroaniline (18.05 g), triethylamine (12.97 g) and benzene (750 ml) were placed in a reaction vessel and stirred under the nitrogen atmosphere. To the reaction mixture, 3,5-dinitrobenzoyl chloride (25.00 g) was added and refluxed under heating for 6 hours. The reaction mixture was filtered in hot state and the filtrate was cooled to deposit crystals of 2',3,4',5-tetranitrobenzanilide which was collected by filtration. The product of 2',3,4',5-tetranitrobenzanilide (3.00 g) thus obtained, platinum/carbon (5%) (0.18 g) and dioxane (85 ml) were placed in a pressurized vessel and allowed to react under the hydrogen pressure of 1 to 3 kg/cm2 at 80° C. for 10 hours. After cooling, the catalyst was removed by filtration and dioxane was distilled off under the reduced pressure to obtain powder of 2',3,4',5-tetraaminobenzanilide.
Quantity
18.05 g
Type
reactant
Reaction Step One
Quantity
12.97 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:5]=1[NH2:6])([O-:3])=[O:2].C(N(CC)CC)C.[N+:21]([C:24]1[CH:25]=[C:26]([CH:30]=[C:31]([N+:33]([O-:35])=[O:34])[CH:32]=1)[C:27](Cl)=[O:28])([O-:23])=[O:22]>C1C=CC=CC=1>[N+:1]([C:4]1[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[CH:8]=[CH:7][C:5]=1[NH:6][C:27](=[O:28])[C:26]1[CH:25]=[C:24]([N+:21]([O-:23])=[O:22])[CH:32]=[C:31]([N+:33]([O-:35])=[O:34])[CH:30]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
18.05 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
12.97 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
750 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)Cl)C=C(C1)[N+](=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
stirred under the nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 6 hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered in hot state
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate was cooled
FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(NC(C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])=O)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 8.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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